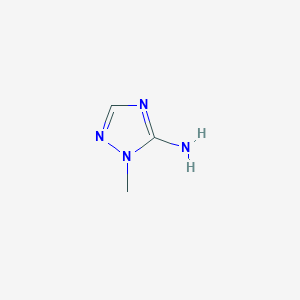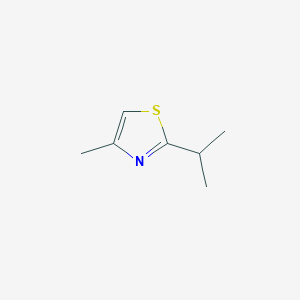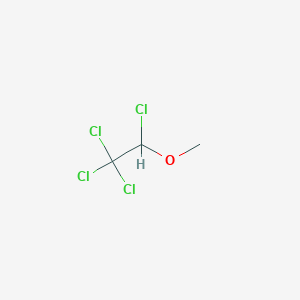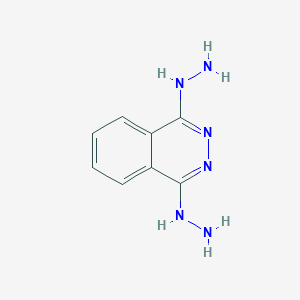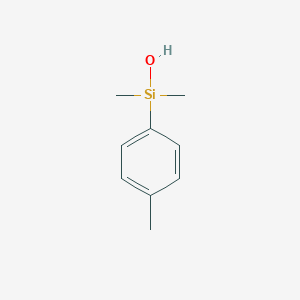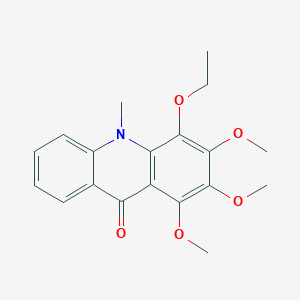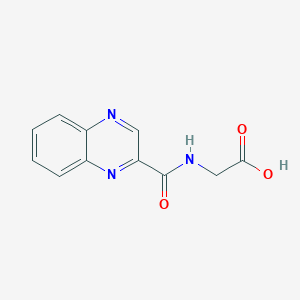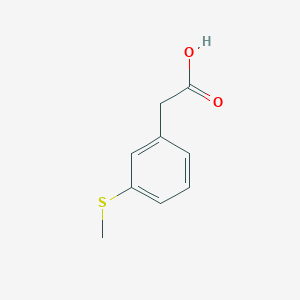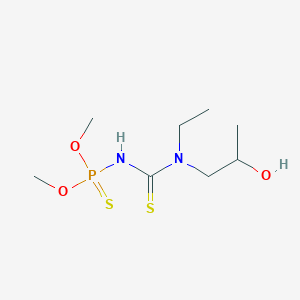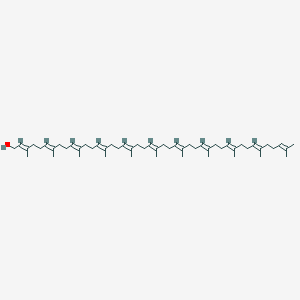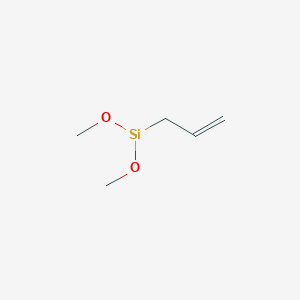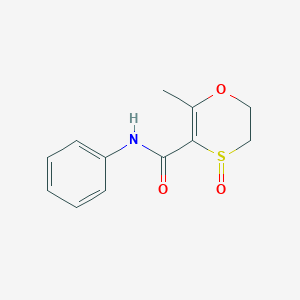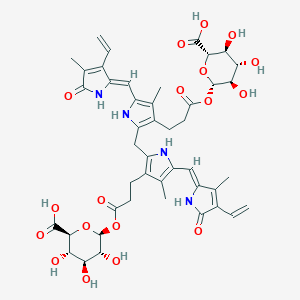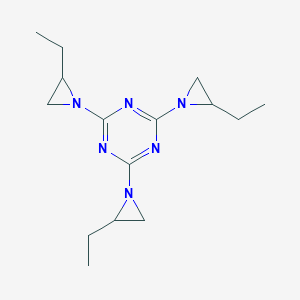
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine (TETA) is a widely used chemical compound in scientific research. It is a heterocyclic organic compound that contains three aziridine rings and one triazine ring. TETA has been found to have various applications in different fields of research, including chemistry, biology, and materials science.
作用機序
The mechanism of action of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is not fully understood. However, it is believed that 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine works by cross-linking proteins and nucleic acids, thereby altering their structure and function. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has also been found to induce DNA damage and inhibit cell proliferation, which may contribute to its anticancer properties.
生化学的および生理学的効果
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been found to have both biochemical and physiological effects. In vitro studies have shown that 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine can induce DNA damage and inhibit cell proliferation in cancer cells. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. In addition, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been shown to have antioxidant properties, protecting cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine in lab experiments is its relatively simple synthesis method. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is also stable under a wide range of conditions, making it a useful cross-linking agent for various applications. However, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine can be toxic and must be handled with care. In addition, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine may have limited solubility in certain solvents, which can affect its effectiveness as a cross-linking agent.
将来の方向性
There are several future directions for the use of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine in scientific research. One area of interest is the development of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine-based materials, such as hydrogels and coatings, for biomedical applications. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is also being investigated for its potential use in drug development, particularly as an anticancer agent. In addition, further studies are needed to fully understand the mechanism of action of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine and its potential applications in various fields of research.
Conclusion:
In conclusion, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is a versatile chemical compound that has found various applications in scientific research. Its simple synthesis method and stability under a wide range of conditions make it a useful cross-linking agent for various applications. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has also been found to have antimicrobial and anticancer properties, and is being investigated for its potential use in drug development. Further research is needed to fully understand the mechanism of action of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine and its potential applications in various fields of research.
合成法
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine can be synthesized by reacting cyanuric chloride with 2-ethylaziridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-ethylaziridine to form 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine. The synthesis of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been found to have various applications in scientific research. It is commonly used as a cross-linking agent in the synthesis of polymers, such as polyurethanes and epoxy resins. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is also used as a curing agent for epoxy resins and as a stabilizer for polyurethanes. In addition, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been found to have antimicrobial and anticancer properties and is being investigated for its potential use in drug development.
特性
CAS番号 |
18924-91-9 |
|---|---|
製品名 |
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine |
分子式 |
C15H24N6 |
分子量 |
288.39 g/mol |
IUPAC名 |
2,4,6-tris(2-ethylaziridin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H24N6/c1-4-10-7-19(10)13-16-14(20-8-11(20)5-2)18-15(17-13)21-9-12(21)6-3/h10-12H,4-9H2,1-3H3 |
InChIキー |
JMDOEUVPOVHBNU-UHFFFAOYSA-N |
SMILES |
CCC1CN1C2=NC(=NC(=N2)N3CC3CC)N4CC4CC |
正規SMILES |
CCC1CN1C2=NC(=NC(=N2)N3CC3CC)N4CC4CC |
その他のCAS番号 |
18924-91-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



